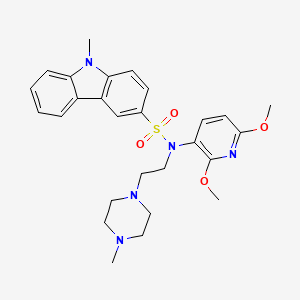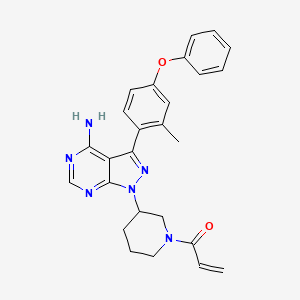![molecular formula C15H18FN3O4 B12400008 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorinated oxolane ring and a pyridinylmethyl-substituted pyrimidinone moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Fluorination: Introduction of the fluorine atom into the oxolane ring is achieved through selective fluorination reactions using reagents such as diethylaminosulfur trifluoride.
Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide.
Pyridinylmethyl Substitution: The pyridinylmethyl group is introduced through nucleophilic substitution reactions, typically using pyridine derivatives and suitable leaving groups.
Pyrimidinone Formation: The final step involves the formation of the pyrimidinone ring through cyclization reactions, often using condensation agents like urea or thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Pyridine derivatives, halides.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted pyridinylmethyl derivatives.
科学的研究の応用
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes involving fluorinated compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with unique chemical properties.
作用機序
The mechanism of action of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The fluorinated oxolane ring and pyridinylmethyl-pyrimidinone moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the pyridinylmethyl group.
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Contains a perfluorohexyl group instead of the pyridinylmethyl group.
Uniqueness
The uniqueness of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one lies in its combination of a fluorinated oxolane ring and a pyridinylmethyl-substituted pyrimidinone moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C15H18FN3O4 |
|---|---|
分子量 |
323.32 g/mol |
IUPAC名 |
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one |
InChI |
InChI=1S/C15H18FN3O4/c16-13-14(22)11(8-20)23-15(13)18-6-3-12(21)19(9-18)7-10-1-4-17-5-2-10/h1-6,11,13-15,20,22H,7-9H2/t11-,13-,14?,15-/m1/s1 |
InChIキー |
HJLCSDACYPCBHR-KREAIGTHSA-N |
異性体SMILES |
C1N(C=CC(=O)N1CC2=CC=NC=C2)[C@H]3[C@@H](C([C@H](O3)CO)O)F |
正規SMILES |
C1N(C=CC(=O)N1CC2=CC=NC=C2)C3C(C(C(O3)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)

![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)

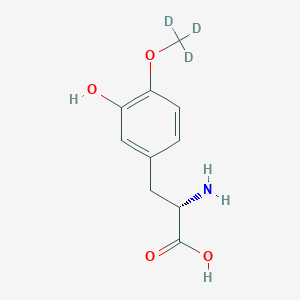

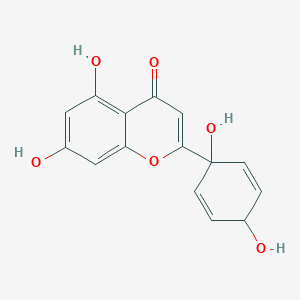
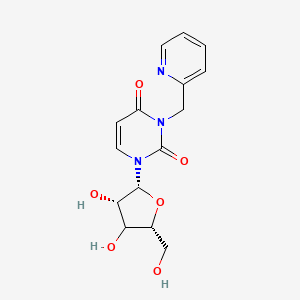
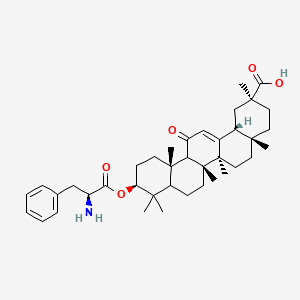
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one](/img/structure/B12399980.png)


